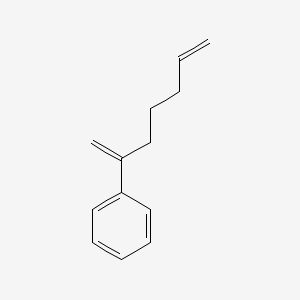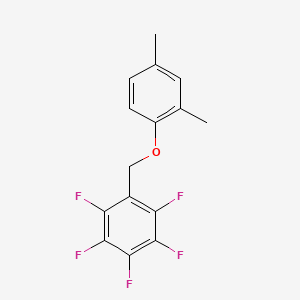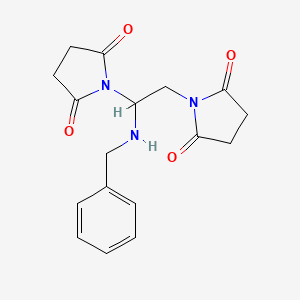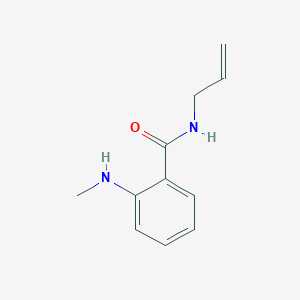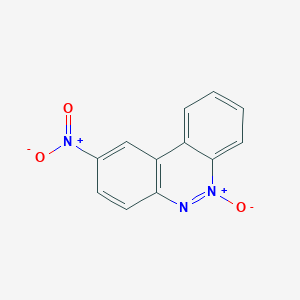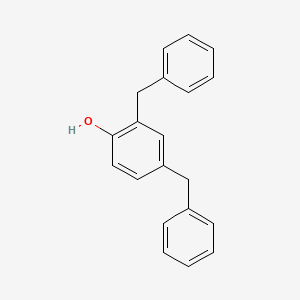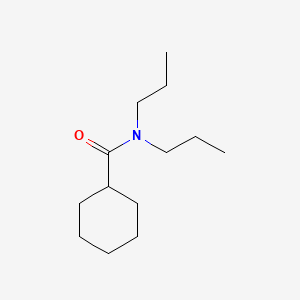
N,N-Dipropylcyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropylcyclohexanecarboxamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a carboxamide group and two propyl groups attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N,N-Dipropylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N,N-dipropylamine. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired carboxamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using a one-pot process. This involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. This method is energy and time-efficient, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
N,N-Dipropylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research has explored its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N,N-Dipropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as analgesic or anti-inflammatory responses .
類似化合物との比較
Similar Compounds
N,N-Dimethylcyclohexanecarboxamide: Similar in structure but with methyl groups instead of propyl groups.
N,N-Diethylcyclohexanecarboxamide: Contains ethyl groups instead of propyl groups.
N,N-Dibutylcyclohexanecarboxamide: Features butyl groups instead of propyl groups.
Uniqueness
N,N-Dipropylcyclohexanecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of propyl groups can affect its solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
特性
CAS番号 |
67013-94-9 |
|---|---|
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC名 |
N,N-dipropylcyclohexanecarboxamide |
InChI |
InChI=1S/C13H25NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |
InChIキー |
ZUDNLMHWFHBFNC-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)

![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)


